N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of the Thiophene Intermediate: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation of the thiophene ring
Amines: Formed from reduction of nitro groups
Halogenated and Nitrated Derivatives: Formed from electrophilic aromatic substitution reactions
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both pyrazole and thiophene rings in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N3OS/c1-20-11-16(10-19-20)14-4-2-13(3-5-14)6-8-18-17(21)15-7-9-22-12-15/h2-5,7,9-12H,6,8H2,1H3,(H,18,21) |
InChI Key |
SWYBIWFJIPVCAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CSC=C3 |
Origin of Product |
United States |
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